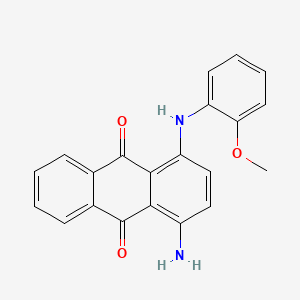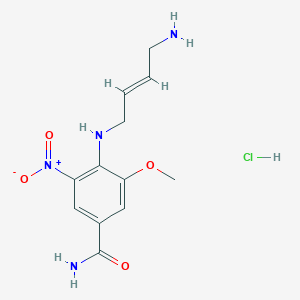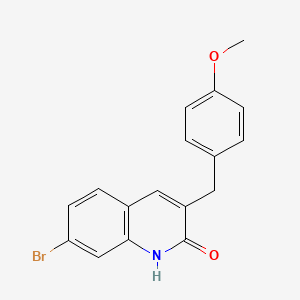
7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 7th position, a methoxybenzyl group at the 3rd position, and a quinolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Methoxybenzylation: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Cyclization: The final step involves cyclization to form the quinolinone core, which can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinolin-2(1H)-one: Lacks the methoxybenzyl group.
3-(4-Methoxybenzyl)quinolin-2(1H)-one: Lacks the bromine atom.
7-Chloro-3-(4-methoxybenzyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14BrNO2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
7-bromo-3-[(4-methoxyphenyl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C17H14BrNO2/c1-21-15-6-2-11(3-7-15)8-13-9-12-4-5-14(18)10-16(12)19-17(13)20/h2-7,9-10H,8H2,1H3,(H,19,20) |
InChI Key |
CCDYSJZABGKLNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC3=C(C=C(C=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


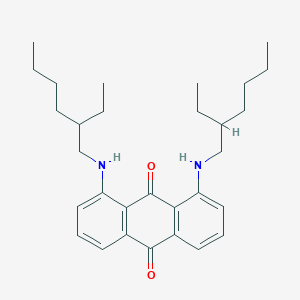
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


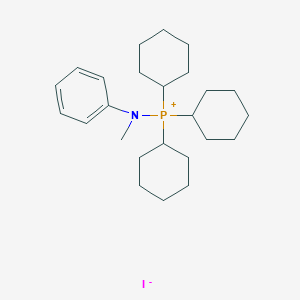
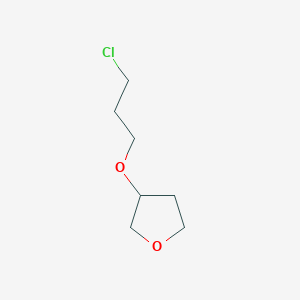
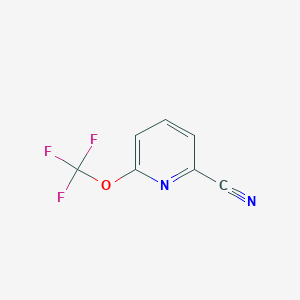
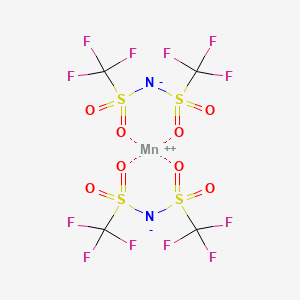
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
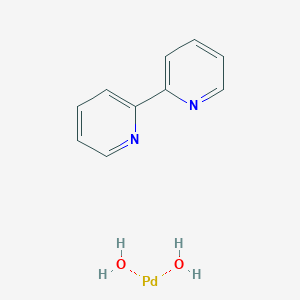
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
